molecular formula C13H18N2O7S B12289674 3,4,5-Trihydroxy-6-(4-oxo-6-propyl-2-sulfanylidenepyrimidin-1-yl)oxane-2-carboxylic acid

3,4,5-Trihydroxy-6-(4-oxo-6-propyl-2-sulfanylidenepyrimidin-1-yl)oxane-2-carboxylic acid

Cat. No.: B12289674
M. Wt: 346.36 g/mol
InChI Key: FRRSJAKAIDIIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Propylthiouracil N-b-D-glucuronide undergoes various chemical reactions, including:

    Oxidation: Propylthiouracil can be oxidized to form its glucuronide metabolite.

    Reduction: Reduction reactions may involve the conversion of propylthiouracil back to its parent compound.

    Substitution: Substitution reactions can occur at the thiouracil ring, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include formic acid, methanol, acetonitrile, and human liver microsomes . The major product formed from these reactions is propylthiouracil N-b-D-glucuronide.

Scientific Research Applications

Propylthiouracil N-b-D-glucuronide has several scientific research applications, including:

Comparison with Similar Compounds

Propylthiouracil N-b-D-glucuronide can be compared with other similar compounds, such as:

    Methimazole: Another thionamide used to manage hyperthyroidism, but it does not undergo glucuronidation.

    Carbimazole: A prodrug that is converted to methimazole in the body and does not form glucuronide metabolites.

    Thiouracil: The parent compound of propylthiouracil, which also inhibits thyroid hormone synthesis but lacks the glucuronide metabolite.

The uniqueness of propylthiouracil N-b-D-glucuronide lies in its specific metabolic pathway involving glucuronidation, which is not observed in methimazole and carbimazole .

Properties

IUPAC Name

3,4,5-trihydroxy-6-(4-oxo-6-propyl-2-sulfanylidenepyrimidin-1-yl)oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O7S/c1-2-3-5-4-6(16)14-13(23)15(5)11-9(19)7(17)8(18)10(22-11)12(20)21/h4,7-11,17-19H,2-3H2,1H3,(H,20,21)(H,14,16,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRSJAKAIDIIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=S)N1C2C(C(C(C(O2)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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